molecular formula C19H15F3N2O2 B5686225 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone

6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone

Cat. No. B5686225
M. Wt: 360.3 g/mol
InChI Key: UGOVTESJQWVNNB-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. It has a molecular weight of 393.4 g/mol and a chemical formula of C20H16F3N3O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also appears to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce fever and inflammation in rats. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are many potential future directions for the study of 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone. One of the most promising areas of research is the development of new drugs for the treatment of inflammatory diseases. This compound has shown significant potential in this regard, and further studies are needed to determine its efficacy and safety in humans. Additionally, this compound may have applications in other areas of research, such as the study of pain and fever, and the development of new imaging agents for use in diagnostic imaging.

Synthesis Methods

The synthesis of 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone involves the reaction between 4-methoxyphenylhydrazine and 3-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

6-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-9-10-18(25)24(23-17)12-13-3-2-4-15(11-13)19(20,21)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOVTESJQWVNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

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